Isopropyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
CAS No.: 825611-28-7
Cat. No.: VC21502535
Molecular Formula: C20H20FNO5S
Molecular Weight: 405.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 825611-28-7 |
|---|---|
| Molecular Formula | C20H20FNO5S |
| Molecular Weight | 405.4g/mol |
| IUPAC Name | propan-2-yl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C20H20FNO5S/c1-11(2)26-20(23)19-13(4)27-17-7-6-15(10-16(17)19)22-28(24,25)18-8-5-14(21)9-12(18)3/h5-11,22H,1-4H3 |
| Standard InChI Key | KDVCOWSSOVNKKV-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OC(C)C)C |
| Canonical SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OC(C)C)C |
Introduction
Isopropyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with a molecular formula of C20H20FNO5S and a molecular weight of approximately 405.44 g/mol . This compound features a benzofuran core, which is a fused bicyclic structure containing both benzene and furan rings, and is substituted with an isopropyl group, a sulfonamide moiety, and a carboxylate group. The presence of the fluoro-substituted aromatic ring enhances its potential biological activity and chemical reactivity.
Synthesis and Chemical Reactions
The synthesis of isopropyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate typically involves several key steps, including the formation of the benzofuran core and the introduction of the sulfonamide and carboxylate groups. Each step requires careful optimization of reaction conditions to achieve high yields and purity.
Biological Activity and Potential Applications
Compounds with similar structures to isopropyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate have shown promise in medicinal chemistry, particularly in areas such as anti-cancer and anti-inflammatory research. The benzofuran core is known for its diverse biological properties, and the presence of a carboxylic acid group can play a role in various mechanisms of action .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume